1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIRPYOMAURXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Cyclization Approach
The most widely reported method involves a sequential alkylation and cyclization strategy:
Alkylation of 1H-1,3-Benzodiazole :
The benzodiazole core is synthesized via condensation of o-phenylenediamine with formic acid under reflux. Subsequent N-alkylation introduces the oxolane moiety using (oxolan-3-yl)methyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 12–16 hours.$$
\text{1H-1,3-Benzodiazole} + \text{(Oxolan-3-yl)methyl bromide} \xrightarrow[\text{K₂CO₃}]{\text{DMF, 80–100°C}} \text{this compound}
$$Purification and Isolation :
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
One-Pot Multicomponent Synthesis
Recent advances utilize a one-pot method combining o-phenylenediamine, oxolane-3-carbaldehyde, and ammonium acetate in acetic acid under microwave irradiation. This approach condenses reaction time to 2–3 hours while maintaining yields of 70–75%.
Reaction Optimization and Mechanistic Insights
Alkylation Efficiency
The choice of alkylating agent significantly impacts yield. Comparative studies show that (oxolan-3-yl)methyl bromide outperforms chloride analogues due to superior leaving-group ability. Polar aprotic solvents like DMF enhance nucleophilicity of the benzodiazole nitrogen, while temperatures above 80°C prevent premature precipitation.
Acid-Catalyzed Cyclization
In one-pot syntheses, acetic acid serves dual roles as catalyst and solvent. Protonation of the aldehyde carbonyl facilitates imine formation with o-phenylenediamine, followed by cyclodehydration to form the diazole ring. Microwave irradiation accelerates this step by improving energy transfer.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 4H, benzodiazole-H), 4.25 (m, 1H, oxolane-H), 3.95–3.70 (m, 4H, oxolane-OCH₂), 3.10 (d, 2H, CH₂).
- IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O-C).
- MS (ESI+) : m/z 203.25 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98%.
Comparative Analysis of Derivatives
The methyl-substituted analogue 2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole (CAS 1493282-13-5) follows a similar pathway, with an additional methylation step using methyl iodide. Its molecular weight (216.28 g/mol ) and extended retention time in HPLC highlight the impact of substituents on physicochemical properties.
Industrial-Scale Considerations
Kilogram-scale production requires:
- Continuous Flow Reactors : To mitigate exothermic risks during alkylation.
- Solvent Recycling : DMF recovery via distillation reduces costs.
- Quality Control : In-line FTIR monitors reaction progress in real time.
Chemical Reactions Analysis
1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a pharmacophore in drug design, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
Anti-Cancer Activity
Quinoxaline-triazole derivatives (e.g., IVd) demonstrated potent anti-cancer activity against HeLa, MCF-7, HEK 293T, and A549 cell lines, with IC50 values of 3.20–5.29 μM . Molecular docking studies revealed strong binding to the EGFR receptor (PDB:4HJO), driven by hydrogen bonding and hydrophobic interactions with residues like Met769 and Thr830 . While the target compound lacks a triazole moiety, its oxolane group may confer similar solubility advantages for cellular uptake.
Antimicrobial and Fungicidal Activity
Propiconazole, a triazole fungicide, inhibits ergosterol biosynthesis in fungi . Although the target compound’s benzodiazole core differs from triazole-based agrochemicals, the oxolane substituent’s electron-rich oxygen may mimic triazole interactions in enzyme binding.
Physicochemical Properties
Key Insights :
- The oxolane group reduces LogP compared to chlorophenyl derivatives, balancing lipophilicity for membrane permeability and aqueous solubility.
- Nitrogen/oxygen-rich analogs (e.g., IVd) show higher hydrogen-bonding capacity, correlating with enhanced receptor affinity .
Biological Activity
1-[(Oxolan-3-yl)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.
Synthesis of this compound
The synthesis involves multiple steps that typically include the formation of the benzodiazole core and the introduction of the oxolane group. The general synthetic route can be outlined as follows:
- Formation of Benzodiazole Core : The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid.
- Oxolane Ring Introduction : The oxolane moiety is introduced via reactions involving oxetan derivatives and amines.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Anticancer Activity
The compound has also demonstrated potential anticancer properties. Studies suggest that it may inhibit cell proliferation in several cancer cell lines by interfering with critical cellular pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of DNA Synthesis : It disrupts the replication process in microbial and cancer cells.
- Cell Membrane Disruption : The compound may compromise the integrity of cell membranes, leading to cell death.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other benzimidazole derivatives but possesses unique properties due to the oxolane ring.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methylbenzimidazole | Structure | Antimicrobial |
| 2-Methylbenzimidazole | Structure | Anticancer |
| 3-Chloro-1H-benzimidazole | Structure | Antiviral |
Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests a potential for use in treating resistant bacterial infections.
Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
